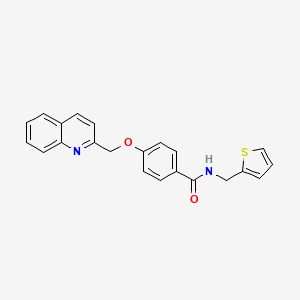
4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide is a chemical compound that has been the subject of numerous studies due to its potential applications in scientific research. This compound, also known as QM-TB, has been shown to exhibit various biochemical and physiological effects, making it a promising tool for investigating various biological pathways and processes.
作用机制
The mechanism of action of 4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression regulation. Additionally, 4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide has been shown to inhibit the activity of protein kinases, which are enzymes involved in cell signaling pathways.
生化和生理效应
4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide has been shown to exhibit various biochemical and physiological effects, including the induction of cell death in cancer cells, the inhibition of amyloid beta plaque formation, and the inhibition of histone deacetylases and protein kinases. Additionally, 4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide has been shown to exhibit anti-inflammatory and antioxidant properties, making it a promising tool for investigating various biological pathways and processes.
实验室实验的优点和局限性
One of the main advantages of using 4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide in lab experiments is its potency and selectivity. 4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide has been shown to exhibit potent activity against various biological targets, making it a promising tool for investigating various pathways and processes. Additionally, 4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide has been shown to exhibit selectivity towards cancer cells, making it a potential therapeutic agent for cancer treatment. However, one of the main limitations of using 4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide in lab experiments is its toxicity. 4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide has been shown to exhibit cytotoxicity towards normal cells at high concentrations, which may limit its potential applications in vivo.
未来方向
There are numerous future directions for 4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide research, including further investigation of its mechanisms of action and potential therapeutic applications. One potential area of research is the development of 4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide derivatives with improved potency and selectivity. Additionally, further investigation is needed to determine the optimal dosage and administration of 4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide for therapeutic applications. Overall, 4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide is a promising tool for investigating various biological pathways and processes, and its potential applications in drug discovery and development warrant further investigation.
合成方法
The synthesis of 4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide involves the reaction of 2-chloro-4-methoxyquinoline with thiophene-2-carbaldehyde, followed by the addition of 4-aminobenzamide. The resulting product is then purified using column chromatography to obtain pure 4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide.
科学研究应用
4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide has been used in various scientific studies due to its potential applications in the field of drug discovery and development. One of the main areas of research for 4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide is its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide has been shown to exhibit potent anticancer activity by inducing cell death in cancer cells. Additionally, 4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide has been shown to inhibit the formation of amyloid beta plaques, which are a hallmark of Alzheimer's disease.
属性
IUPAC Name |
4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c25-22(23-14-20-5-3-13-27-20)17-8-11-19(12-9-17)26-15-18-10-7-16-4-1-2-6-21(16)24-18/h1-13H,14-15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTXFVXINKBBKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)C(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(quinolin-2-ylmethoxy)-N-(thiophen-2-ylmethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

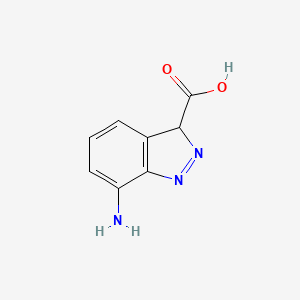
![[(5-Chloro-2-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2834605.png)
![4-[(2-Chlorophenyl)sulfanyl]-2-(2-pyridinyl)-5-pyrimidinyl methyl ether](/img/structure/B2834606.png)
![(9Br)-9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one](/img/structure/B2834607.png)
![8,9-dimethoxy-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione](/img/structure/B2834608.png)
![N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]cyclopropanecarboxamide](/img/structure/B2834609.png)
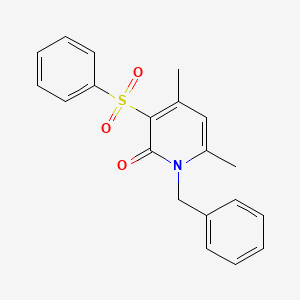
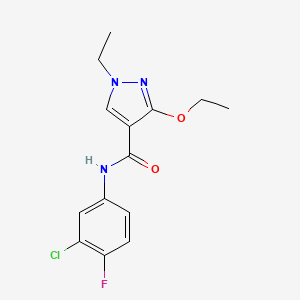
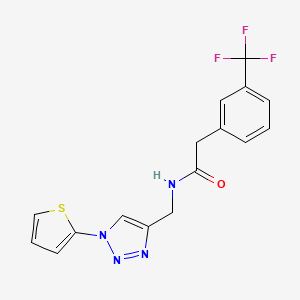
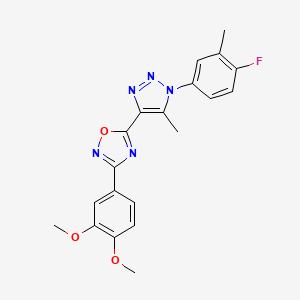
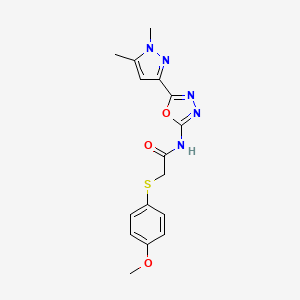
![6-(4-chlorophenyl)-2-(3-fluoro-4-methoxybenzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2834618.png)
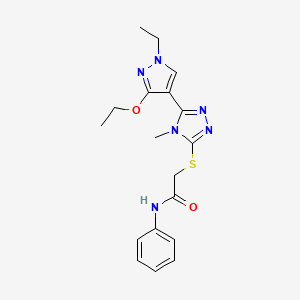
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2834625.png)